2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan
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Overview
Description
2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan is a complex organic compound that has garnered attention in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of naphthalene, anthracene, and dibenzofuran moieties, which contribute to its distinct chemical behavior and potential utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan typically involves multi-step organic reactions. One common method includes the coupling of naphthalene and anthracene derivatives followed by cyclization to form the dibenzofuran structure. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like toluene or dimethylformamide (DMF). The reaction temperature and time are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or aromatic rings.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.
Industry: It is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties
Mechanism of Action
The mechanism of action of 2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. In electronic applications, its unique structure allows for efficient charge transport and light emission. In biological systems, it may interact with proteins or nucleic acids, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 9-(Naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene
- 1-(4-(10-(Naphthalen-1-yl)anthracen-9-yl)phenyl)dibenzo[b,d]furan
- 1-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
- 2-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
Uniqueness
2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan stands out due to its specific combination of naphthalene, anthracene, and dibenzofuran moieties, which confer unique electronic and photophysical properties. These properties make it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .
Biological Activity
2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan (CAS No. 1226809-67-1) is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by multiple fused aromatic rings, which are known to influence biological activity. Its chemical formula is C27H20, and it possesses significant photophysical properties that are often linked to its biological effects.
Synthesis
Recent advances in the synthesis of anthracene derivatives have facilitated the production of compounds like this compound. Various synthetic routes have been explored, often involving the coupling of naphthalene and anthracene derivatives under controlled conditions to yield high-purity products .
Anticancer Properties
Several studies have indicated that compounds related to this compound exhibit anticancer activity. For instance, anthracene derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of specific signaling pathways. One study demonstrated that certain anthracene derivatives could inhibit the proliferation of human cancer cell lines, suggesting potential for therapeutic applications .
Antimicrobial Activity
The antimicrobial properties of polycyclic aromatic compounds have also been explored. Research indicates that analogs of dibenzo[b,d]furan exhibit significant antibacterial and antifungal activities. These effects are hypothesized to stem from the ability of these compounds to disrupt microbial cell membranes or interfere with metabolic processes .
Phototoxicity
Phototoxic effects have been observed when these compounds are exposed to UV light. The photodynamic activity may lead to cellular damage in target tissues, which can be harnessed for therapeutic purposes in photodynamic therapy (PDT) for cancer treatment .
Case Studies
Study | Findings |
---|---|
Study 1 | Investigated the cytotoxic effects on various cancer cell lines; found significant |
Properties
Molecular Formula |
C36H22O |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-(10-naphthalen-2-ylanthracen-9-yl)dibenzofuran |
InChI |
InChI=1S/C36H22O/c1-2-10-24-21-25(18-17-23(24)9-1)35-28-12-3-5-14-30(28)36(31-15-6-4-13-29(31)35)26-19-20-34-32(22-26)27-11-7-8-16-33(27)37-34/h1-22H |
InChI Key |
UYEFMAMRNKBMMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=C(C=C6)OC8=CC=CC=C87 |
Origin of Product |
United States |
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